Cas no 943320-69-2 (1-(2-bromo-4-nitrophenyl)methyl-4-methylpiperazine)

943320-69-2 structure
اسم المنتج:1-(2-bromo-4-nitrophenyl)methyl-4-methylpiperazine
1-(2-bromo-4-nitrophenyl)methyl-4-methylpiperazine الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine
- 1-(2-bromo-4-nitrobenzyl)-4-methylpiperazine
- 1-(2-bromo-4-nitro-benzyl)-4-methyl-piperazine
- 1-(2-bromo-4-nitrophenyl)methyl-4-methylpiperazine
-
- نواة داخلي: 1S/C12H16BrN3O2/c1-14-4-6-15(7-5-14)9-10-2-3-11(16(17)18)8-12(10)13/h2-3,8H,4-7,9H2,1H3
- مفتاح Inchi: KOMOLYCXAZZBOA-UHFFFAOYSA-N
- ابتسامات: BrC1C=C(C=CC=1CN1CCN(C)CC1)[N+](=O)[O-]
حساب السمة
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 4
- عدد الذرات الثقيلة: 18
- تدوير ملزمة العد: 2
- تعقيدات: 290
- إكسلوغ 3: 2.1
- طوبولوجي سطح القطب: 52.3
1-(2-bromo-4-nitrophenyl)methyl-4-methylpiperazine الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-173644-0.1g |
1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine |
943320-69-2 | 95% | 0.1g |
$272.0 | 2023-09-20 | |
Enamine | EN300-173644-0.05g |
1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine |
943320-69-2 | 95% | 0.05g |
$182.0 | 2023-09-20 | |
Enamine | EN300-173644-0.25g |
1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine |
943320-69-2 | 95% | 0.25g |
$389.0 | 2023-09-20 | |
Enamine | EN300-173644-1.0g |
1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine |
943320-69-2 | 95% | 1g |
$0.0 | 2023-06-08 | |
Enamine | EN300-173644-10g |
1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine |
943320-69-2 | 95% | 10g |
$3376.0 | 2023-09-20 | |
1PlusChem | 1P01BD6Y-50mg |
1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine |
943320-69-2 | 95% | 50mg |
$279.00 | 2024-04-19 | |
1PlusChem | 1P01BD6Y-1g |
1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine |
943320-69-2 | 95% | 1g |
$1033.00 | 2023-12-16 | |
1PlusChem | 1P01BD6Y-250mg |
1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine |
943320-69-2 | 95% | 250mg |
$543.00 | 2024-04-19 | |
1PlusChem | 1P01BD6Y-500mg |
1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine |
943320-69-2 | 95% | 500mg |
$820.00 | 2024-04-19 | |
Enamine | EN300-173644-5.0g |
1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine |
943320-69-2 | 95% | 5.0g |
$2277.0 | 2023-02-16 |
1-(2-bromo-4-nitrophenyl)methyl-4-methylpiperazine الوثائق ذات الصلة
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
2. Book reviews
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
943320-69-2 (1-(2-bromo-4-nitrophenyl)methyl-4-methylpiperazine) منتجات ذات صلة
- 2169215-92-1(Ethyl 2-bromo-4,5-dichlorobenzoate)
- 2640974-92-9(2-(2-bromophenyl)-1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one)
- 2034419-07-1(N-2-(1-methyl-1H-indol-5-yl)ethyl-N'-3-(2-oxopyrrolidin-1-yl)phenylethanediamide)
- 1313712-13-8(1-3-(tert-Butoxycarbonyl-methyl-amino)-propyl-piperidine-2-carboxylic acid methyl ester)
- 1153390-84-1(ethyl 3-methyl-5-(oxane-4-amido)thiophene-2-carboxylate)
- 1804369-37-6(5-(Aminomethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 1311313-63-9(methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride)
- 1199782-87-0(5-Iodo-3,4-dihydronaphthalen-1(2H)-one)
- 1251553-56-6(N-(4-ethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide)
- 899927-48-1(2-(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl-N-(4-methoxyphenyl)acetamide)
الموردين الموصى بهم
PRIBOLAB PTE.LTD
عضو ذهبي
مورد الصين
مُحْضِر

Jincang Pharmaceutical (Shanghai) Co., LTD.
عضو ذهبي
مورد الصين
مُحْضِر

Shanghai Jinhuan Chemical CO., LTD.
عضو ذهبي
مورد الصين
كميّة كبيرة

Xiamen PinR Bio-tech Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
